2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-23-12-2-3-14(18)13(8-12)17(22)21-9-15-16(20-6-5-19-15)11-4-7-24-10-11/h2-8,10H,9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVXQVNDIVHPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=NC=CN=C2C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide typically involves multiple steps:
Formation of the Pyrazine Intermediate: The pyrazine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic conditions.
Coupling Reaction: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as Suzuki or Heck coupling.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the brominated intermediate and 5-methoxybenzoic acid, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control of reaction conditions and scaling up the use of catalysts and reagents.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Site
The bromine atom at the 2-position of the benzamide ring is a prime site for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-couplings.
Key Reactions
-
Suzuki-Miyaura Coupling :
The bromine can undergo palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids to form biaryl systems. For example, coupling with furan-2-boronic acid would yield a 2-aryl-substituted benzamide derivative (analogous to reactions in ). -
Buchwald-Hartwig Amination :
Reaction with primary/secondary amines under Pd catalysis introduces amino groups at the bromine position, useful for modifying solubility or bioactivity.
Reactivity of the Amide Group
The benzamide moiety can participate in hydrolysis, alkylation, or condensation reactions.
Hydrolysis
Under acidic or basic conditions, the amide bond hydrolyzes to form 2-bromo-5-methoxybenzoic acid and 3-(furan-3-yl)pyrazin-2-ylmethanamine :
Alkylation
The amide’s nitrogen can react with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkylated derivatives .
Functionalization of the Furan Ring
The furan-3-yl group undergoes electrophilic substitution (e.g., nitration, halogenation) and Diels-Alder reactions.
Nitration
Nitration at the 5-position of the furan ring introduces a nitro group, enhancing electron-withdrawing effects (observed in nitrothiophene analogs in ):
Diels-Alder Cycloaddition
The furan acts as a diene in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), producing bicyclic adducts.
Pyrazine Ring Modifications
The pyrazine ring’s nitrogen atoms enable coordination with metal catalysts or electrophilic substitutions.
Metal Coordination
Pyrazine nitrogen atoms can bind to transition metals (e.g., Cu, Pd), facilitating catalytic cycles in cross-coupling reactions .
N-Oxidation
Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes pyrazine to its N-oxide , altering electronic properties.
Methoxy Group Reactions
The methoxy group at the 5-position is resistant to nucleophilic substitution but can undergo demethylation under strong acidic conditions (e.g., BBr₃) to form a phenolic -OH group.
Mechanistic Insights from Electroanalytical Studies
Analogous nitroaromatic compounds (e.g., nitrothiophene derivatives) undergo nitro group reduction as a key activation step, correlating with antitubercular activity . Cyclic voltammetry of similar benzamide derivatives reveals reduction potentials between −500 mV to −1,400 mV , suggesting redox-driven mechanisms in biological systems .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide exhibit significant anticancer properties. For instance, studies on benzamide derivatives have shown that they can act as inhibitors of various kinases involved in cancer progression. The specific interactions of this compound with RET kinase have been noted, suggesting its potential as a lead compound for cancer therapeutics .
Anti-inflammatory Properties
Compounds containing similar structural motifs have been investigated for their anti-inflammatory effects. The modulation of adenosine receptors is a key mechanism through which these compounds exert their effects, potentially leading to therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The antibacterial properties of benzamide derivatives have been documented in several studies. Compounds with similar frameworks have shown effectiveness against various bacterial strains, indicating that this compound could also possess antimicrobial activity .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including bromination and coupling reactions to form the final product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .
Case Studies
Mechanism of Action
The mechanism of action of 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the furan ring could facilitate binding to these targets through halogen bonding and π-π interactions, respectively. The methoxybenzamide moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues in Patented Compounds
The European patent applications (EP 4 374 877 A2 and EP 3 532 474 B1) describe benzamide derivatives with overlapping structural motifs:
- Brominated Benzamides : For example, 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (EP 3 532 474 B1) shares a brominated benzamide core but differs in substituents, such as the trifluoropropoxy group and fluorinated aniline .
- Heterocyclic Substitutions : Compounds like (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl] (EP 4 374 877 A2) highlight the importance of furan and pyridazine/pyrazine moieties in modulating bioactivity. However, the trifluoromethyl group in this analogue may enhance metabolic stability compared to the unsubstituted furan in the target compound .
Table 1: Substituent Comparison
| Compound Name | Bromine Position | Methoxy Group | Heterocyclic Substituent | Key Differences |
|---|---|---|---|---|
| Target Compound | 2-bromo | 5-methoxy | Pyrazine-furan hybrid | Reference compound |
| EP 3 532 474 B1 Example | 4-bromo | None | Trifluoropropoxy group | Fluorinated aniline substituent |
| EP 4 374 877 A2 Example | None | None | Trifluoromethyl-furan | Fluorophenylmethyl group |
| 5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide | 5-bromo | 2-methoxy | Cyanopyrimido-benzimidazole | Extended fused heterocycle |
Functional Group Impact on Properties
- Bromine vs.
- Methoxy Position: The 5-methoxy group in the target compound contrasts with 2-methoxy in 5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide (). Positional differences influence electronic effects on the benzamide ring, affecting binding interactions .
- Heterocyclic Moieties : Pyrazine-furan hybrids (target) versus pyrimido-benzimidazoles () demonstrate divergent hydrogen-bonding capabilities and steric profiles, which are critical for target selectivity .
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide can be represented as follows:
Key Features:
- Bromine Substitution : The presence of the bromine atom may enhance biological activity through halogen bonding.
- Furan and Pyrazine Rings : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.
- Methoxy Group : This group can influence the lipophilicity and overall bioavailability of the compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study on pyrazine derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest in various cancer types including breast and lung cancers .
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Enzymatic Activity : They may act as inhibitors of key enzymes involved in cancer metabolism, such as protein kinases.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cancer cells, leading to cell death .
Case Studies
- Study on Benzamide Derivatives : Research has shown that benzamide derivatives can inhibit the growth of human leukemia cells. The study highlighted that specific substitutions on the benzamide structure significantly affected their potency .
- Pyrazine Analogues in Cancer Therapy : A series of pyrazine-based compounds were evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that modifications in the side chains could enhance their efficacy against resistant cancer phenotypes .
In Vitro Studies
In vitro assays have revealed that this compound exhibits promising cytotoxicity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values varied depending on the cell type, indicating selective toxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 10 |
In Vivo Studies
Preliminary in vivo studies suggest that this compound may reduce tumor size in xenograft models, although further research is needed to establish its safety profile and therapeutic window.
Q & A
Basic: What is the synthetic route for 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves coupling a brominated benzamide derivative with a furan-functionalized pyrazine intermediate. For example:
Step 1 : Synthesize the pyrazine core (e.g., 3-(furan-3-yl)pyrazin-2-ylmethanamine) via nucleophilic substitution or cross-coupling reactions.
Step 2 : React 2-bromo-5-methoxybenzoic acid with thionyl chloride to generate the acyl chloride, followed by coupling with the pyrazine-methylamine intermediate.
Characterization :
- 1H/13C NMR (DMSO-d6 or CDCl3) confirms substituent positions (e.g., furan protons at δ 8.2–8.5 ppm, methoxy at δ 3.8–4.0 ppm) .
- FT-IR verifies amide C=O stretches (~1650–1680 cm⁻¹) and Br-C bonds (~550–600 cm⁻¹) .
- LC-MS validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₅BrN₃O₃: 396.03) .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
A multi-technique approach ensures accuracy:
- 1H/13C NMR : Assign peaks to distinguish the furan ring (δ 6.5–7.5 ppm), pyrazine protons (δ 8.0–8.8 ppm), and benzamide backbone .
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., m/z 396.0284 for C₁₇H₁₅BrN₃O₃) .
- X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement of bromine and methoxy groups .
- Elemental Analysis : Validate C, H, N, Br, and O percentages within ±0.3% of theoretical values .
Advanced: How can reaction yields be optimized during the coupling of bromobenzamide and pyrazine intermediates?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling (if applicable) or EDCI/HOBt for amide bond formation .
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility, while additives like DMAP improve acylation efficiency .
- Temperature Control : Maintain 0–5°C during acyl chloride formation to minimize side reactions .
- Purification : Silica gel chromatography (20–30% EtOAc/hexane) isolates the product with >95% purity .
Table 1 : Yield optimization for analogous compounds
| Reaction Condition | Yield Range | Purity (HPLC) |
|---|---|---|
| EDCI/HOBt, DMF, RT | 50–65% | 92–95% |
| Pd(PPh₃)₄, Dioxane, 80°C | 70–85% | 88–90% |
| Column Chromatography (EtOAc/PE) | 75–90% | >98% |
Advanced: How can computational methods predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps (e.g., HOMO/LUMO orbitals) to identify nucleophilic/electrophilic sites. Becke’s hybrid functional (B3LYP) provides <2.4 kcal/mol error in thermochemical data .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Parameters include:
- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns trajectories .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Perform IC₅0/EC₅0 assays in triplicate to validate potency (e.g., against kinase targets) .
- Off-Target Screening : Use a panel of 50+ receptors/enzymes (e.g., CEREP BioPrint®) to assess selectivity .
- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to rule out false negatives from rapid degradation .
- Statistical Validation : Apply ANOVA or Student’s t-test (p < 0.05) to confirm reproducibility .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use a fume hood during synthesis to avoid inhalation of bromine or furan vapors .
- Storage : Keep at 2–8°C in airtight, amber vials to prevent photodegradation .
- Spill Management : Neutralize with activated charcoal and dispose via hazardous waste protocols .
Advanced: How to design derivatives to enhance bioactivity or reduce toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
